2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride
Overview
Description
“2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride” is a chemical compound that is used in the preparation of some surfactants . It is also used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .
Synthesis Analysis
The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis
The molecular formula of the compound is C12H19N3O . The average mass is 221.299 Da and the monoisotopic mass is 221.152817 Da .Chemical Reactions Analysis
The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C). The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The compound is a colorless to light yellow transparent liquid . It has a relative density of 0.84 (20℃), a boiling point of 220-223℃, and a freezing point of -75℃ . It is soluble in water and is alkaline .Scientific Research Applications
Design and Synthesis of Novel Compounds
- 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is used in the design and synthesis of new chemical compounds. For instance, it's involved in the synthesis of optically active trispiro-dendritic melamines, which are significant in organic chemistry and materials science (Moldovan et al., 2015).
Photochemical Transformations
- This compound plays a role in the study of photochemical behaviors, especially in transformations involving various substituted trans-2-styrylpyridine and their salts. Understanding these transformations is crucial for the development of photo-responsive materials and chemicals (Williams et al., 1965).
Biodegradability and Biomedical Applications
- The compound is integral in synthesizing polyesteramides containing peptide linkages, which show potential in agricultural or biomedical applications due to their biodegradability and compatibility with enzymes (Fan et al., 2000).
Study of Molecular Structures and Conformations
- It contributes to the study of molecular structures and conformations in push-pull enamines, aiding in understanding various chemical behaviors and properties essential in materials science and molecular chemistry (Pigošová et al., 2005).
Antimicrobial Activity Research
- Research involving 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride also extends to antimicrobial activity studies. This is seen in the synthesis and evaluation of various compounds for their antibacterial and antifungal properties, contributing to the development of new antimicrobial agents (Ghorab et al., 2017).
Synthesis of Functionalized Amino Acid Derivatives
- The compound is used in creating functionalized amino acid derivatives, which are evaluated for their cytotoxicity against human cancer cell lines, marking its importance in the search for new anticancer agents (Kumar et al., 2009).
Development of Corrosion Inhibitors
- It is also involved in synthesizing compounds with applications as corrosion inhibitors, which are crucial in industrial settings for protecting metals and alloys (Bazhin et al., 2013).
Body Distribution Studies in Pharmacology
- In pharmacology, studies involving the compound focus on understanding the body distribution of various iodine-131 labeled centrally acting drugs, which is vital in developing diagnostic and therapeutic agents (Braun et al., 1977).
Synthesis of Thiophene-3-Carboxamide Derivatives
- Research on thiophene-3-carboxamide derivatives, which show biological activities, utilizes this compound. Such studies contribute to the development of new pharmaceuticals and therapeutic agents (Vasu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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